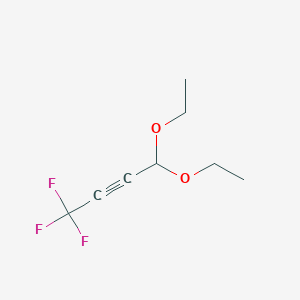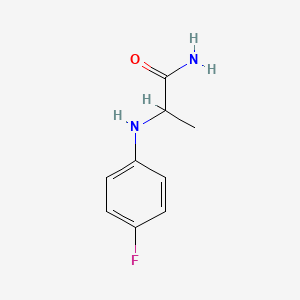
3,5-Diiodo-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-4-methoxyaniline is a derivative of aniline, where the aniline molecule is substituted with two iodine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is structurally related to other methoxyaniline derivatives, which have been studied for their various physical, chemical, and biological properties. Although the specific compound 3,5-diiodo-4-methoxyaniline is not directly mentioned in the provided papers, insights can be drawn from related compounds.
Synthesis Analysis
The synthesis of related methoxyaniline compounds involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a compound with a methoxyaniline fragment, was achieved in four steps with an overall yield of 59% . This suggests that the synthesis of 3,5-diiodo-4-methoxyaniline could potentially be carried out through a similar multi-step process, starting with an appropriate iodinated aniline precursor and introducing the methoxy group at the correct position.
Molecular Structure Analysis
The molecular structure of methoxyaniline derivatives has been extensively studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR, as well as computational methods like DFT . These studies provide detailed information on the vibrational frequencies, electronic properties, and molecular geometries of the compounds. For 3,5-diiodo-4-methoxyaniline, one could expect similar analyses to reveal the influence of the iodine substituents on the electronic distribution and molecular conformation.
Chemical Reactions Analysis
Methoxyaniline derivatives participate in various chemical reactions due to their reactive amino and methoxy groups. The presence of halogen substituents, such as iodine, can further influence their reactivity. For example, halogenated salicylideneanilines exhibit different luminescence properties based on their structural form and the presence of water of crystallization . The chemical behavior of 3,5-diiodo-4-methoxyaniline would likely be influenced by the electron-withdrawing effects of the iodine atoms, which could affect its participation in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyaniline derivatives can be characterized by their spectroscopic signatures, nonlinear optical properties, and hydrogen-bonding patterns . For instance, the small energy gap between the frontier molecular orbitals of a related compound indicated potential nonlinear optical activity . The hydrogen-bonding patterns and crystal packing can be elucidated through X-ray crystallography and spectroscopic methods . These techniques could be applied to 3,5-diiodo-4-methoxyaniline to determine its solid-state properties and potential applications in materials science.
科学的研究の応用
1. Synthesis in Organic Chemistry
3,5-Diiodo-4-methoxyaniline is used in the synthesis of various organic compounds. Kapoor, Kapoor, and Singh (2010) demonstrated its role in the synthesis of ring-substituted aminobenzenesulphonic acids, which are formed via proton transfer under thermal and microwave irradiations (I. Kapoor, M. Kapoor, & Gurdip Singh, 2010).
2. Precursor to Protein-Kinase Inhibitors
The compound serves as a precursor in the development of various protein-kinase inhibitors or enzyme modulators. Murár et al. (2013) noted its significance in the structure of compounds possessing antitumor properties and as a fragment for several potent inhibitors of VEGFR2, a key angiogenic receptor (Miroslav Murár, G. Addová, & A. Boháč, 2013).
3. Environmental Chemistry Applications
In environmental chemistry, it has been evaluated for the degradation of hazardous compounds in aqueous solutions. Chaturvedi and Katoch (2020) researched its role in Fenton-like oxidation for the removal of methoxyanilines from wastewater (N. Chaturvedi & S. Katoch, 2020).
4. Luminescent Properties in Solid State
Tsuchimoto et al. (2016) studied its derivatives, focusing on their structural and luminescence properties in the solid state. They found variations in fluorescence intensities and structural differences in crystals containing derivatives of 3,5-Diiodo-4-methoxyaniline (M. Tsuchimoto, Narihiro Yoshida, Atsuki Sugimoto, N. Teramoto, & K. Nakajima, 2016).
5. In Fluorescent Probes for Metal Ions
Hu et al. (2010) explored its use in Schiff base fluorescent probes, demonstrating its sensitivity toward transition metal ions, showing on/off behavior in fluorescence which is significant in detecting and quantifying specific metal ions (Yuan Hu, Qian-qian Li, Hua Li, Qian-ni Guo, Yun-guo Lu, & Zao-ying Li, 2010).
6. Polymer Synthesis and Conductivity Studies
It has been used in polymer synthesis, contributing to the development of new conducting polymers with potential industrial applications. Macinnes and Funt (1988) discussed its polymerization to produce poly-o-methoxyaniline, a soluble conducting polymer with applications in electronics (D. Macinnes & B. Funt, 1988).
7. Corrosion Inhibition Studies
It has been investigated for its effectiveness in inhibiting corrosion of metals. Bentiss et al. (2009) studied the inhibition performance of its derivatives on mild steel in hydrochloric acid, demonstrating significant inhibition efficiency (F. Bentiss, C. Jama, B. Mernari, H. Attari, Lamia El Kadi, M. Lebrini, M. Traisnel, & M. Lagrenée, 2009).
作用機序
Target of Action
The primary target of 3,5-Diiodo-4-methoxyaniline is protein phosphatase 2A (PP2A) . PP2A is an enzyme that plays a crucial role in cell cycle regulation by dephosphorylating various proteins. The compound directly activates protein dephosphorylation, and enzyme activities that are dependent on phosphorylated proteins are significantly down-regulated .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits tubulin polymerization, which is crucial for cell division . It also blocks the permissive action of ceramide on growth factor-induced cell proliferation . The compound’s effects on these pathways lead to changes in cell morphology and cell cycle arrest .
Result of Action
The compound induces morphologic changes in cancer cells, such as multinucleation and enlargement, and arrests the cell cycle in the M phase without affecting interphase . It also leads to the development of dose-dependent double-strand cuts of DNA . These effects contribute to the compound’s antitumor activity .
Action Environment
It’s worth noting that the compound’s effects on cancer cells have been observed both in vitro and in vivo , suggesting that it may be effective in different environments.
特性
IUPAC Name |
3,5-diiodo-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUJYIOBQDIMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-4-methoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

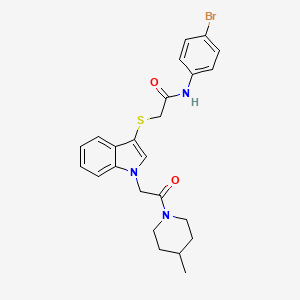
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)
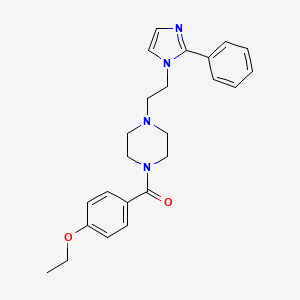
![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)

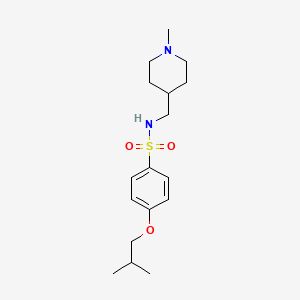
![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)
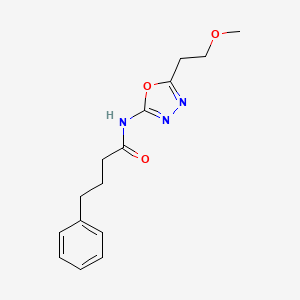

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)
